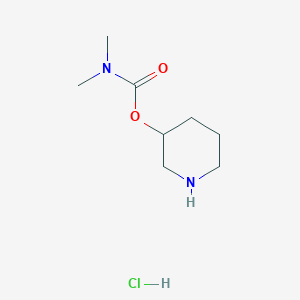
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” is a chemical compound with the molecular formula C19H15BrN2O2S and a molecular weight of 415.31. It is a derivative of indole, a heterocyclic compound that is a key building block in organic synthesis .
Synthesis Analysis
The synthesis of indole derivatives like “1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these compounds, is a key step in the synthesis of indole derivatives . This process was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of “1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” includes a bromophenyl group, a sulfonyl group, a pyridinyl group, and an indoline group. The presence of these groups can influence the compound’s reactivity and its interactions with other molecules.Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The specific reactions that “1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” can undergo would depend on the conditions and the presence of suitable reactants.Wissenschaftliche Forschungsanwendungen
Development as Pyruvate Dehydrogenase Kinase Inhibitors
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline derivatives have been explored for their role as liver-targeting pyruvate dehydrogenase kinase (PDK) inhibitors. These compounds are designed to target the ATP-binding pocket in PDKs, crucial enzymes that negatively regulate the activity of the pyruvate dehydrogenase complex (PDC), a key player in metabolic diseases. The synthesized inhibitors demonstrated promising potential as glucose-lowering therapeutics targeting the liver for obesity and type 2 diabetes treatment (Tso et al., 2017).
Potential in Cognitive Disorder Treatments
Compounds based on the 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline scaffold have been studied for their potential to treat cognitive deficits associated with dementia and Alzheimer's disease. These compounds have been found to possess significant binding affinity and selectivity, indicating their potential as procognitive agents (Grychowska et al., 2016).
Anti-inflammatory and Ulceration Prevention in Colitis
Novel indoline derivatives, presumably related to 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline, have shown significant efficacy in preventing inflammation and ulceration in colitis models. These findings indicate the therapeutic potential of these compounds in treating inflammatory bowel diseases (Shifrin et al., 2016).
Novel Applications in Drug Design
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline related compounds have been utilized as templates in the design of novel drugs, aiming at treating complex diseases through a polypharmacological approach. These studies underline the compound's versatility and potential in drug development (Canale et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that boronic acids and their esters interact with their targets through boron atoms . The boron atom can form stable covalent bonds with other atoms, allowing it to interact with biological targets.
Biochemical Pathways
Boronic acids and their esters are known to be involved in various biochemical pathways due to their ability to form stable covalent bonds .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect their absorption, distribution, metabolism, and excretion (ADME), and thus their bioavailability.
Result of Action
As boron-carriers, boronic acids and their esters are used in neutron capture therapy, a type of cancer treatment . This suggests that they may have cytotoxic effects on cancer cells.
Action Environment
The action of 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic acids and their esters, which is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be affected by the pH of its environment.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S/c20-17-2-4-18(5-3-17)25(23,24)22-12-9-16-13-15(1-6-19(16)22)14-7-10-21-11-8-14/h1-8,10-11,13H,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHNVRVMJHRBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


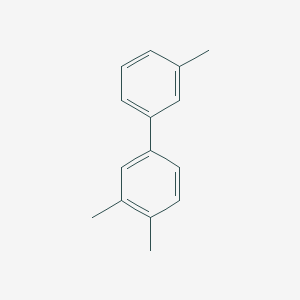
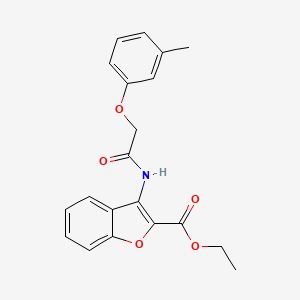
![3-(Propan-2-YL)-1H-pyrazolo[3,4-C]pyridine-4-carboxylic acid](/img/structure/B2421882.png)


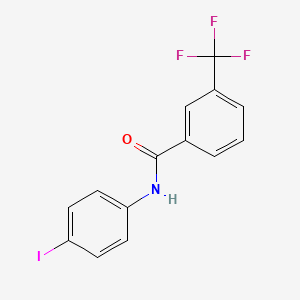
![2-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2421887.png)
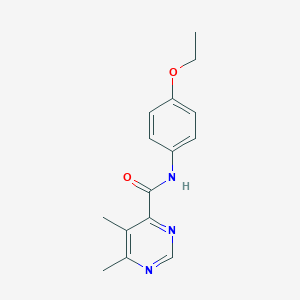


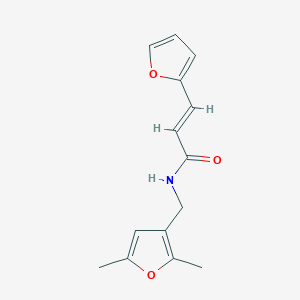
![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2421896.png)
